Methyl trans-4-[(ethylamino)methyl]cyclohexanecarboxylate
Overview
Description
Methyl trans-4-[(ethylamino)methyl]cyclohexanecarboxylate is an organic compound with the following chemical structure: . It is also known by its IUPAC name: methyl 4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylate . The molecular formula is C₁₃H₂₃NO₄ , and its molecular weight is approximately 257.33 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reaction of cyclohexanol, 4-methyl-, trans- with tert-butoxycarbonyl isocyanate . The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality during the reaction. The resulting product is This compound .
Molecular Structure Analysis
The compound features a cyclohexane ring with a methyl ester group attached to it. The ethylamino group is also present, contributing to its overall structure .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including hydrolysis , esterification , and amine reactions . These reactions are essential for its functionalization and potential applications .
Physical and Chemical Properties Analysis
Scientific Research Applications
Enhanced Drug Absorption and Stability : Derivatives of tranexamic acid, which include Methyl trans-4-[(ethylamino)methyl]cyclohexanecarboxylate, show enhanced absorption compared to tranexamic acid itself. These derivatives also demonstrate good stability in acidic and neutral solutions, and are easily hydrolyzed in plasma (Svahn et al., 1986).
Reactivity and Conformation Studies : Research on the kinetics of alkaline hydrolysis of various cyclohexanecarboxylates, including this compound, helps in understanding the reactivity and conformational aspects of these compounds (Chapman et al., 1968).
Synthesis of Medical Antagonists : The compound has been used in the synthesis of very late antigen-4 (VLA-4) antagonists, which are important in medical research for treating conditions like asthma (Chiba et al., 2012).
Role in Anticonvulsant Enaminones : this compound derivatives are explored in the context of anticonvulsant enaminones, which are important in the treatment of epilepsy (Kubicki et al., 2000).
Angiotensin Converting Enzyme Inhibitors : Its derivatives have been synthesized and evaluated as potential angiotensin converting enzyme (ACE) inhibitors, which are significant in the treatment of hypertension (Turbanti et al., 1993).
Controlled Drug Release Applications : The compound is used in the development of poly(ε-caprolactone) for controlled drug release, particularly in antifibrinolytic drugs, highlighting its potential in drug delivery systems (Tammaro et al., 2009).
Enzyme Inhibition and Antioxidant Activities : It has been evaluated for its enzyme inhibition activity and antioxidant properties, showing potential in various therapeutic applications (Danish et al., 2019).
Use in Stereochemical Control : The compound plays a role in the stereochemistry of hydrogenation processes, important in organic synthesis and pharmaceutical manufacturing (Brown & Hall, 1985).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-(ethylaminomethyl)cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-12-8-9-4-6-10(7-5-9)11(13)14-2/h9-10,12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTWSCXNBZKOAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCC(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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